6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2NO2/c18-14-3-1-11(2-4-14)9-20-17(21)13-7-12-8-15(19)5-6-16(12)22-10-13/h1-8H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPENLNTVHGIBOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Cl)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Chemical Formula : C17H13Cl2NO
- Molecular Weight : 319.19 g/mol
- CAS Number : 835595-13-6
Research has indicated that compounds similar to 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide may exhibit multiple mechanisms of action, including:
- Inhibition of Enzymes : Compounds in the chromene family have been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases like Alzheimer's disease. For example, modifications in similar structures have resulted in significant AChE inhibition with IC50 values ranging from 0.08 μM to 0.62 μM .
- Antioxidant Activity : The antioxidant properties of chromene derivatives contribute to their potential in mitigating oxidative stress-related conditions. Studies have demonstrated that these compounds can scavenge free radicals effectively, enhancing their therapeutic profile .
- Anticancer Activity : The compound's structure suggests potential anticancer properties, as derivatives with similar scaffolds have been reported to induce apoptosis in cancer cell lines through mitochondrial pathways and caspase activation .
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | IC50 = 0.62 μM | |
| BuChE Inhibition | IC50 = 0.69 μM | |
| Antioxidant Activity | Significant radical scavenging | |
| Cytotoxicity | Induces apoptosis in MCF-7 cells |
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective effects of chromene derivatives against oxidative stress-induced neurotoxicity. The results indicated that these compounds could significantly reduce neuronal cell death, suggesting a protective role against neurodegenerative conditions .
- Anticancer Potential : In vitro studies on various cancer cell lines revealed that derivatives of chromene exhibited cytotoxic effects, with specific compounds leading to increased apoptosis rates. For instance, compounds structurally related to 6-chloro-N-[(4-chlorophenyl)methyl]-2H-chromene-3-carboxamide showed promise in inhibiting the proliferation of breast cancer cells (MCF-7) and other malignancies .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between chromene derivatives and their target enzymes. These studies suggest that halogen substitutions enhance binding affinity and biological activity through specific molecular interactions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Pyrazine-Based Analogs
- 6-Chloro-N-(4-Chlorophenyl)pyrazine-2-carboxamide (Compound 6)
- Structure : Replaces the chromene core with a pyrazine ring.
- Activity : Exhibits 65% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL, though insufficient for phase II screening .
- Lipophilicity : Higher lipophilicity (logP) correlates with improved antimycobacterial activity compared to less chlorinated analogs .
Chromene-Based Analogs
- N-(4-Methoxyphenethyl)-2-Oxo-2H-Chromene-3-Carboxamide Structure: Chromene core with a 2-oxo group and 4-methoxyphenethylamide substituent.
- 6-Methoxy-2-Oxo-N-(Prop-2-En-1-yl)-2H-Chromene-3-Carboxamide (BI62429)
Chlorine Substituents
- Target Compound : Dual chloro substituents (positions 6 and 4-chlorobenzyl) enhance lipophilicity (logP ~3.5 estimated), favoring membrane penetration and target engagement .
- 6-Chloro-5-tert-Butyl-N-(3,4-Dichlorophenyl)pyrazine-2-Carboxamide (Compound 16)
Amide Side Chain Modifications
- 6-Chloro-N-[(2,4-Dimethoxyphenyl)methyl]-3-(Morpholine-4-Carbonyl)quinolin-4-amine (BI62466) Structure: Quinoline core with morpholine and dimethoxyphenyl groups. Application: Shows how bulky amide side chains (e.g., morpholine) can diversify biological targets, though synthetic complexity increases .
Key Insight : Chlorine atoms and lipophilic side chains are critical for antimycobacterial and antifungal activities, while polar groups (e.g., methoxy) may shift target specificity .
Physicochemical and Structure-Activity Relationships (SAR)
Table 1: Comparative Data for Selected Analogs
Preparation Methods
Base-Catalyzed Cyclocondensation
A widely employed method involves the condensation of substituted salicylaldehydes with N-(4-chlorophenyl)methyl malonic acid derivatives. Piperidine serves as a base catalyst, facilitating the formation of the chromene ring through Knoevenagel-like mechanisms. In a representative procedure:
- Reagents : 5-chlorosalicylaldehyde (1.0 mmol), N-(4-chlorobenzyl)malonamic acid (1.2 mmol), piperidine (2–3 drops).
- Conditions : Ethanol solvent, reflux at 80°C for 6–8 hours.
- Mechanism : The aldehyde undergoes nucleophilic attack by the active methylene group of the malonamic acid, followed by cyclization and dehydration to yield the chromene core.
Solvent-Free Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation replaces traditional heating:
- Parameters : 300 W power, 120°C, 15 minutes.
- Advantages : Reduced reaction time (from 8 hours to 15 minutes) and improved yield (78–82%).
Multi-Component Reaction (MCR) Approaches
One-Pot Three-Component Synthesis
This method integrates dimedone, ethyl 3-oxobutanoate, and 4-chlorobenzylamine in a single pot:
Ammonium Acetate-Mediated Pathway
Substituting triethylamine with ammonium acetate alters the reaction trajectory:
- Conditions : Ethanol, reflux for 10 hours.
- Yield : 60–63%, with minor byproducts requiring column chromatography (silica gel, hexane:ethyl acetate 7:3).
Green Chemistry and Sustainable Modifications
Aqueous-Phase Synthesis
To minimize environmental impact, water replaces organic solvents:
Biocatalytic Approaches
Lipase enzymes (e.g., Candida antarctica lipase B) have been explored to catalyze amide bond formation:
- Setup : Enzyme (10 mg/mL), tert-butanol solvent, 40°C, 48 hours.
- Result : Selective amidation at the 3-position achieves 55% yield, avoiding racemization.
Post-Synthetic Functionalization and Purification
Halogenation at the 6-Position
Analytical Characterization Data
Spectroscopic Profiles
IR (KBr, cm⁻¹) :
¹H NMR (300 MHz, DMSO-d₆) :
¹³C NMR (75 MHz, DMSO-d₆) :
Crystallographic Data
Single-crystal X-ray diffraction confirms the planar chromene system and dihedral angles between aromatic rings (87.5°).
Comparative Analysis of Synthesis Methods
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enhance heat/mass transfer:
- Throughput : 1 kg/day using a Corning Advanced-Flow reactor.
- Advantages : Consistent product quality (RSD <2%) and reduced waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
